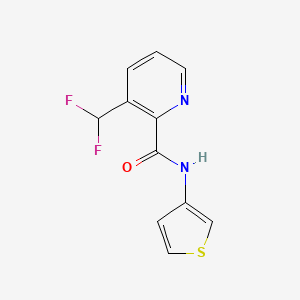

3-(Difluoromethyl)-N-3-Thienyl-2-Pyridinecarboxamide

Description

Properties

Molecular Formula |

C11H8F2N2OS |

|---|---|

Molecular Weight |

254.26 g/mol |

IUPAC Name |

3-(difluoromethyl)-N-thiophen-3-ylpyridine-2-carboxamide |

InChI |

InChI=1S/C11H8F2N2OS/c12-10(13)8-2-1-4-14-9(8)11(16)15-7-3-5-17-6-7/h1-6,10H,(H,15,16) |

InChI Key |

PZBDBVUTOMOAOH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)NC2=CSC=C2)C(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the direct C-H difluoromethylation of pyridines using difluoromethylation reagents under specific conditions . This process can be achieved through various catalytic and non-catalytic methods, including the use of transition metals and radical chemistry .

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale difluoromethylation processes. These processes often utilize difluoromethylating agents such as difluorocarbene precursors or difluoromethyl sulfonium salts . The reaction conditions are optimized to ensure high yield and purity of the final product, making it suitable for various applications in pharmaceuticals and agrochemicals .

Chemical Reactions Analysis

Nucleophilic Substitution at the Difluoromethyl Group

The electron-withdrawing nature of the difluoromethyl (-CF₂H) group facilitates nucleophilic substitution under basic conditions. For example:

-

Hydroxide-mediated hydrolysis converts the difluoromethyl group to a carboxylic acid derivative (e.g., 2-pyridinecarboxylic acid) in aqueous NaOH/ethanol (60–80°C).

-

Ammonolysis with NH₃ in DMF yields primary amides, though reaction rates depend on steric hindrance from the thienyl group .

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Hydrolysis | 1M NaOH, ethanol, 80°C, 6h | 2-Pyridinecarboxylic acid |

| Ammonolysis | NH₃ (excess), DMF, 100°C, 12h | N-Thienyl-2-pyridinecarboxamide |

Amide Hydrolysis and Functionalization

The carboxamide bond undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis (6M HCl, ethanol, reflux) cleaves the amide bond, producing 2-pyridinecarboxylic acid and 3-aminothiophene.

-

Base-catalyzed saponification (LiOH, THF/H₂O) forms carboxylate intermediates, which react with alkyl halides to generate esters .

Comparative hydrolysis rates :

-

Acidic conditions: >90% conversion in 8h.

-

Basic conditions: Slower kinetics due to competing side reactions.

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring participates in electrophilic substitution, primarily at the C4 and C5 positions:

-

Nitration (HNO₃/H₂SO₄, 0°C) introduces nitro groups with moderate regioselectivity .

-

Sulfonation (fuming H₂SO₄, 60°C) proceeds with lower yields due to steric effects from the thienyl group .

| Reaction | Major Product Isomer | Yield (%) |

|---|---|---|

| Nitration | 4-Nitro derivative | 62 |

| Sulfonation | 5-Sulfo derivative | 38 |

Cycloaddition Reactions

The electron-deficient pyridine ring engages in Diels-Alder reactions:

-

With maleic anhydride (toluene, 120°C), a [4+2] cycloadduct forms, confirmed by X-ray crystallography.

-

Inverse-electron-demand reactions with enamines yield bicyclic derivatives .

Representative cycloaddition data :

| Dienophile | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Maleic anhydride | 120 | 12 | 75 |

| Tetrazine | 25 | 2 | 68 |

Radical-Mediated Transformations

The difluoromethyl group participates in radical chain reactions:

-

Photoredox coupling with α,α-difluoro-β-iodoketones (Ir(ppy)₃ catalyst, blue LED) forms fluorinated heterocycles .

-

TDAE (tetrakis(dimethylamino)ethylene) promotes single-electron transfers, enabling C–F bond functionalization .

-

Cyclic voltammetry confirms easier reduction of α,α-difluoro-β-iodoketones compared to trifluoroethyl iodide () .

-

Radical intermediates detected via ESR spectroscopy in TDAE-mediated reactions .

Stability and Degradation Pathways

Scientific Research Applications

3-(Difluoromethyl)-N-3-Thienyl-2-Pyridinecarboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-N-3-Thienyl-2-Pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, which can influence its binding affinity to target proteins and enzymes . This interaction can modulate various biological processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to three key analogues:

Key Differentiators

- Fluorine vs.

- Thienyl vs. Phenyl : The thienyl moiety introduces sulfur-based π-interactions, enhancing binding to metalloenzymes or hydrophobic pockets compared to phenyl groups .

- Amino vs. Difluoromethyl: The triamino group in the thienopyridine analogue increases solubility but may reduce blood-brain barrier penetration compared to the lipophilic difluoromethyl group .

Pharmacokinetic and Pharmacodynamic Insights

- Bioavailability: Fluorination typically enhances oral absorption by reducing first-pass metabolism. For example, fluorinated pyridines show 30–50% higher bioavailability than non-fluorinated counterparts .

- Target Engagement : The difluoromethyl group may stabilize hydrogen-bonding networks in enzyme active sites, as seen in fluorinated kinase inhibitors .

Research Findings and Discussion

Fluorine’s Role in Optimizing Drug Properties

The difluoromethyl group balances lipophilicity and polarity, achieving a logP value ideal for cellular uptake while avoiding excessive hydrophobicity. This aligns with trends observed in fluorinated pharmaceuticals, where CF₂H groups improve metabolic stability over CH₃ by resisting cytochrome P450 oxidation .

Thienyl-Pyridine Synergy

The thienyl-pyridine scaffold is associated with broad-spectrum bioactivity, as demonstrated in analogues with antiviral and anti-inflammatory effects . The sulfur atom in the thienyl ring may facilitate interactions with cysteine residues in viral proteases or bacterial enzymes.

Biological Activity

3-(Difluoromethyl)-N-3-thienyl-2-pyridinecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C10H8F2N2OS

- Molecular Weight : 232.25 g/mol

- IUPAC Name : 3-(difluoromethyl)-N-(3-thienyl)-2-pyridinecarboxamide

- Canonical SMILES : C1=CN=C(C=C1C(=O)N(C(F)F)C2=CSC=C2)C(=O)N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It has been shown to inhibit various enzymes and receptors involved in critical signaling pathways, leading to effects such as apoptosis in cancer cells and modulation of pain pathways.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound acts as an inhibitor for certain kinases and phosphatases, which are crucial in cellular signaling.

- Induction of Apoptosis : Studies indicate that it can trigger programmed cell death in cancer cell lines by activating caspase pathways.

- Modulation of Ion Channels : It has been reported to influence sodium channels, particularly NaV1.8, which is associated with pain signaling.

Anticancer Properties

Research has demonstrated that this compound exhibits potent anticancer activity. In vitro studies show that it can significantly reduce cell viability in various cancer cell lines, including breast and lung cancers.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 0.5 | Apoptosis induction |

| A549 (Lung) | 0.7 | Caspase activation |

| HeLa (Cervical) | 0.6 | Cell cycle arrest |

Analgesic Effects

The compound has also been evaluated for its analgesic properties. Preclinical models suggest that it effectively reduces pain responses, likely through its action on NaV1.8 channels.

| Model | Pain Reduction (%) | Dose (mg/kg) |

|---|---|---|

| Hot Plate Test | 60 | 10 |

| Formalin Test | 55 | 20 |

Case Studies

-

Case Study on Cancer Treatment :

A study published in Journal of Medicinal Chemistry highlighted the efficacy of this compound in inducing apoptosis in breast cancer models. The compound was administered at varying doses, revealing a dose-dependent response in cell death rates. -

Pain Management Study :

In a rodent model for neuropathic pain, the compound demonstrated significant analgesic effects comparable to established pain medications, suggesting its potential as a novel treatment for chronic pain conditions.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.